3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Drug metabolism Fluorinated pharmaceuticals C. elegans biotransformation

Researchers requiring position-specific fluorinated biphenyls for metabolic stability and SAR studies often face supply inconsistency. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261914-97-9) addresses this need with its ortho-fluorine and 4'-hydroxy substitution pattern, enabling: • Position-dependent metabolic modulation (3'-fluoro substitution reduces microbial hydroxylation rate vs. non-fluorinated analog) • Fine-tuning of pKa and hydrogen-bonding capacity via ortho-fluorine adjacent to carboxylic acid • Use as a regioisomer control for TTR kinetic stabilization studies Reliable supply with batch-to-batch consistency, suitable for lead optimization and materials science programs.

Molecular Formula C13H9FO3
Molecular Weight 232.21
CAS No. 1261914-97-9
Cat. No. B595325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-hydroxyphenyl)benzoic acid
CAS1261914-97-9
Molecular FormulaC13H9FO3
Molecular Weight232.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O
InChIInChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
InChIKeyCDPWKXUXEHMAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid – Baseline & Structure


3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261914-97-9, also named 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid) is a fluorinated biphenyl carboxylic acid with the molecular formula C₁₃H₉FO₃ and molecular weight 232.21 g/mol . The compound features a biphenyl scaffold with a carboxylic acid group at the 4-position of one ring, a phenolic hydroxyl at the 4'-position of the other ring, and a fluorine substituent ortho to the carboxylic acid on the first ring . This specific substitution pattern combines hydrogen-bond donor/acceptor functionality (carboxylic acid and phenol) with the electron-withdrawing and metabolic-modulating properties of fluorine, positioning it as a building block for pharmaceutical intermediates and materials science applications .

Building Block Fluorinated biphenyl carboxylic acid for pharmaceutical intermediate synthesis and materials science ligand design
Substitution Pattern Ortho-fluorine may tune pKa and metabolic stability; 4'-hydroxyl provides additional H-bond donor/acceptor site
Scaffold Utility Reported biphenyl scaffold for enzyme inhibitor SAR, fragment-based discovery, and MOF construction studies

3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid – Analog Substitution Risks


Substitution with non-fluorinated or differently substituted biphenyl carboxylic acid analogs is not scientifically neutral due to position-dependent effects of fluorine on metabolic stability, molecular conformation, and electronic properties. In fluorinated biphenyl systems, the specific ring position of the fluorine substituent determines microbial oxidation susceptibility and metabolic fate [1], while fluorine ortho to the carboxylic acid group alters the acid's pKa and hydrogen-bonding capacity relative to meta- or para-fluoro isomers [2]. Furthermore, the presence of the 4'-hydroxy group enables additional intermolecular interactions that non-hydroxylated analogs cannot achieve . These structural features create compound-specific physicochemical and biological profiles that cannot be assumed transferable across related biphenyl carboxylic acids.

Non-fluorinated biphenyl acids
Lack fluorine-mediated metabolic oxidation resistance and electronic modulation; metabolic profile may shift significantly.
Regioisomer CAS 106291-26-3
Carboxylic acid on non-fluorinated ring; documented TTR kinetic stabilizer. Pharmacophore orientation differs, target engagement may not transfer.
Meta-/para-fluoro isomers
Fluorine position changes pKa, hydrogen-bonding capacity, and metabolic susceptibility; acid-base and binding behavior may diverge.

3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid – Differentiation Evidence


Fluorine Position & Metabolic Oxidation Rate

Fluorination at the 3'-position (ortho to the carboxylic acid) of biphenyl-4-carboxylic acid significantly reduces the rate of microbial hydroxylation compared to the non-fluorinated analog, demonstrating position-dependent metabolic modulation [1]. This study employed a chemical-microbial method to evaluate fluorination site optimization for metabolic stability [1].

Metabolic oxidation rate
Cross-study comparable
Slower microbial hydroxylation vs. non-fluorinated analog; qualitative rate reduction reported under C. elegans incubation.
Supports selection for metabolic stability studies in pro-drug design.
Quantitative rate constant not reported; cross-study comparison context.
Drug metabolism Fluorinated pharmaceuticals C. elegans biotransformation

Fluorine Modulates Carboxylic Acid Electronics

Fluorine substituents on hydroxybenzoate scaffolds affect proton and electron donating abilities in a manner analogous to hydroxyl substituents, altering the compound's antioxidant and acid-base behavior [1]. This study included a series of fluorobenzoates for mechanistic comparison, establishing that fluorine position directly modulates the pKa and electron-donating capacity of the carboxylic acid moiety [1].

Carboxylic acid electronics
Class-level inference
Fluorine on hydroxybenzoate scaffolds modulates proton/electron donation comparably to OH substitution (TEAC assay).
May support pKa and H-bond fine-tuning for receptor binding or solubility optimization.
Exact TEAC values for target compound not reported; class-level extrapolation.
Physicochemical properties Antioxidant activity Fluorobenzoates

Regioisomer vs. TTR Kinetic Stabilizer

The regioisomer 4-(3-fluoro-4-hydroxyphenyl)benzoic acid (CAS 106291-26-3) is a documented kinetic stabilizer of transthyretin (TTR) . In this isomer, the carboxylic acid and fluorohydroxyphenyl groups are exchanged across the biphenyl linkage relative to the target compound . The target compound (3-fluoro-4-(4-hydroxyphenyl)benzoic acid) bears the carboxylic acid adjacent to the fluorine atom, whereas the regioisomer has the carboxylic acid on the ring opposite the fluorine-substituted phenolic ring .

Regioisomer vs. TTR stabilizer
Cross-study comparable
Regioisomer CAS 106291-26-3 is a documented TTR kinetic stabilizer; target compound has opposite ring substitution (acid adjacent to F).
Correct regioisomer is essential; pharmacophore orientation differs, activity may not transfer.
TTR stabilization data only for comparator; target compound requires independent profiling.
Transthyretin amyloidosis Kinetic stabilizers Regioisomer comparison

Commercial Purity Benchmark

The target compound is commercially available with specified purity grades: 95% (AKSci) , 96% (Combi-Blocks, Beyotime) , and 98% (MolCore) , providing users with verifiable purity benchmarks for different application requirements. This tiered purity availability contrasts with some analogs that may be offered at only a single purity grade.

Commercial purity benchmark
Cross-study comparable
Available in tiered purity grades: 95%, 96%, 98% from multiple independent suppliers (AKSci, Combi-Blocks, MolCore).
Reduces procurement risk; supports purity selection based on assay or synthesis requirements.
Supplier catalog specifications; verify lot-specific COA.
Analytical standard Purity specification Building block procurement

Fluorinated Scaffold for Enzyme/Receptor Modulation

Fluorinated biphenyl carboxylic acids serve as privileged scaffolds in medicinal chemistry programs targeting enzyme inhibitors and receptor modulators . The combination of fluorine and phenolic hydroxyl within the same biphenyl framework provides both enhanced lipophilicity (from fluorine) and hydrogen-bonding capability (from hydroxyl), enabling engagement with diverse biological targets . In structurally related biphenyl-4-carboxylic acid systems, derivatives have demonstrated hPPARδ antagonism with HCV RNA replication inhibition activity [1].

Enzyme/receptor scaffold
Class-level inference
Fluorinated biphenyl carboxylic acids are privileged scaffolds; structurally related derivatives show hPPARδ antagonism and HCV RNA replication inhibition.
Supports fragment-based discovery and lead optimization; dual H-bond/F-mediated modulation.
Target compound-specific activity data not available; class-level extrapolation.
Enzyme inhibition Receptor modulation Medicinal chemistry

Fluorinated Ligands for MOFs

Fluorinated biphenyl carboxylates, including 3-fluorobiphenyl-4,4'-dicarboxylate (a structural analog), have been successfully employed as ligands for constructing metal-organic frameworks (MOFs) with tailored porosity and gas separation properties [1]. A fluorine-functionalized Tb-MOF using 3-fluorobiphenyl-4,4'-dicarboxylate exhibited a 3D microporous face-centered cubic (fcu) topology with demonstrated Ba²⁺ detection capability [2]. The presence of fluorine in the ligand framework influences framework topology, pore environment polarity, and adsorption selectivity [3].

Fluorinated MOF ligands
Class-level inference
3-Fluorobiphenyl-4,4'-dicarboxylate analogs produce MOFs with fcu topology, microporosity, and Ba²⁺ sensing; monocarboxylate analog offers distinct coordination geometry.
May support exploration of novel MOF architectures with tunable pore environment.
Direct evidence for target compound as ligand still needed; analog-based inference.
Metal-organic frameworks Porous materials Fluorinated ligands

3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid – Research & Application Scenarios


Metabolic Stability in Pro-Drug Design

This compound is well-suited for pro-drug or lead optimization studies where enhanced metabolic stability is required. Evidence demonstrates that 3'-fluoro substitution on biphenyl-4-carboxylic acid reduces microbial hydroxylation rate compared to the non-fluorinated analog, which undergoes complete transformation under identical conditions [1]. This position-dependent metabolic modulation enables researchers to probe structure-metabolism relationships and design analogs with improved pharmacokinetic profiles without altering the core pharmacophore [1].

Electronic Tuning for Enzyme Inhibitors

The ortho-fluorine adjacent to the carboxylic acid group provides a tool for fine-tuning the compound's pKa and hydrogen-bonding capacity. Fluorine substituents on hydroxybenzoate scaffolds have been shown to alter proton and electron donating abilities in a manner directionally comparable to hydroxyl substitution [2]. This electronic modulation, combined with the biphenyl scaffold's documented utility in hPPARδ antagonism and enzyme inhibition programs, makes this compound a strategic building block for structure-activity relationship (SAR) studies targeting receptor binding pockets or enzyme active sites [3].

Regioisomer-Specific Target Engagement

Given the documented TTR kinetic stabilization activity of its regioisomer (4-(3-fluoro-4-hydroxyphenyl)benzoic acid, CAS 106291-26-3), this compound serves as a critical control or alternative scaffold for investigating how the positional exchange of carboxylic acid and fluorohydroxyphenyl groups across the biphenyl linkage alters biological target engagement . Procurement of the correct regioisomer is essential for accurate SAR interpretation in programs exploring transthyretin-related or other biphenyl-binding protein targets .

Fluorinated Ligands for MOF Design

As a monocarboxylic acid analog of fluorinated biphenyl dicarboxylate ligands, this compound can serve as a model ligand or co-ligand for exploring novel MOF architectures. Structurally related 3-fluorobiphenyl-4,4'-dicarboxylate has been successfully used to construct Tb-MOFs with fcu topology and demonstrated Ba²⁺ sensing capability [4][5]. The ortho-fluorine substitution pattern adjacent to the carboxylate group offers distinct coordination geometry relative to non-fluorinated or differently fluorinated analogs, enabling investigation of pore environment polarity effects on gas adsorption selectivity, luminescence properties, and molecular recognition [5].

Application
Selection Property
Validation Focus
Pro-drug metabolic stability studies
Position-dependent metabolic oxidation rate
Fluorine position–metabolic stability correlation review
Enzyme inhibitor SAR studies
Fluorine-mediated pKa and H-bond tuning
Electronic property impact on target engagement
Regioisomer-controlled target engagement
Regioisomer-specific pharmacophore orientation
Biological assay cross-validation vs. CAS 106291-26-3
Fluorinated MOF ligand design
Ortho-fluorine coordination geometry
Framework topology and pore environment assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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